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Cat. No.: B15565776

For Researchers, Scientists, and Drug Development Professionals

Introduction

HKI12134085 is a next-generation nitrobenzothiazinone (BTZ) derivative with potent activity
against Mycobacterium tuberculosis, the causative agent of tuberculosis. As a member of the
BTZ class, HKI12134085 targets a critical enzyme in the mycobacterial cell wall synthesis
pathway, making it a promising candidate for further drug development, particularly in the
context of rising antibiotic resistance. This technical guide provides a comprehensive overview
of the chemical structure, properties, mechanism of action, and relevant experimental protocols
for HKI112134085.

Chemical Structure and Properties

HKI12134085, also referred to as compound 3 in foundational research, is an orally available
antibacterial agent.[1] Its chemical and physical properties are summarized in the table below.

© 2025 BenchChem. All rights reserved. 1/9 Tech Support


https://www.benchchem.com/product/b15565776?utm_src=pdf-interest
https://www.benchchem.com/product/b15565776?utm_src=pdf-body
https://www.benchchem.com/product/b15565776?utm_src=pdf-body
https://www.benchchem.com/product/b15565776?utm_src=pdf-body
https://www.benchchem.com/product/b15565776?utm_src=pdf-body
https://www.medchemexpress.com/hki12134085.html
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15565776?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

Property Value Source
Molecular Formula CisH18F3N30sS [1]
Molecular Weight 445.41 g/mol [1]
CAS Number 2102393-11-1 [1]

[O-]--INVALID-LINK--
SMILES 03)CC2)=NC4=0)C4=C(C)C(  [1]
C(F)(F)F)=C1">N+=0

2-((R)-3',5-dimethyl-8-nitro-4-
0x0-4,10-dihydro-3H-
spiro[benzo[b][2][3]thiazine- )
IUPAC Name ) Derived from SMILES
2,5'-[1][2]dioxan]-6-yl)-7-
(trifluoromethyl)-1,4-dihydro-

2H-benzo[b][2][3]thiazin-4-one

Mechanism of Action: Inhibition of DprE1

The primary molecular target of the nitrobenzothiazinone class, including HKI112134085, is the
decaprenylphosphoryl-B-D-ribose 2'-epimerase (DprE1). DprE1 is a crucial flavoenzyme
involved in the biosynthesis of the mycobacterial cell wall component arabinan. Specifically,
DprE1 catalyzes the oxidation of decaprenylphosphoryl-B-D-ribose (DPR) to
decaprenylphosphoryl-B-D-2'-keto-erythro-pentofuranose (DPX).

The mechanism of inhibition is covalent and irreversible. The nitro group of the BTZ scaffold is
bioactivated within the mycobacterium by the reduced flavin adenine dinucleotide (FADH2)
cofactor of DprE1. This reduction forms a highly reactive nitroso intermediate. This intermediate
then forms a covalent bond with a cysteine residue (Cys387) in the active site of DprE1l,
leading to the inactivation of the enzyme. The disruption of the arabinan biosynthesis pathway
ultimately compromises the integrity of the mycobacterial cell wall, leading to cell death.
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Figure 1: Mechanism of DprEL1 Inhibition by HKI12134085
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Caption: Covalent inhibition of DprE1 by HKI12134085.

Experimental Protocols

The following are detailed methodologies for key experiments relevant to the characterization

of HKI112134085.

Minimum Inhibitory Concentration (MIC) Assay

This assay determines the lowest concentration of an antimicrobial agent that prevents the

visible growth of a microorganism.

© 2025 BenchChem. All rights reserved. 3/9

Tech Support



https://www.benchchem.com/product/b15565776?utm_src=pdf-body-img
https://www.benchchem.com/product/b15565776?utm_src=pdf-body
https://www.benchchem.com/product/b15565776?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15565776?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Prepare serial dilutions
of HKI12134085 in a
96-well plate

'

Prepare M. tuberculosis
inoculum (e.g., H37Rv)
to a standard density

Inoculate the wells
with the bacterial suspension

'

Include positive (no drug)
and negative (no bacteria)
controls

Incubate plates at 37°C
for 7-14 days

Assess bacterial growth
(visually or using a
viability indicator like resazurin)

;

Determine MIC:
lowest concentration with
no visible growth

Figure 2: Workflow for MIC Determination
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Caption: Standard workflow for determining the MIC of HKI12134085.
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Methodology:

e Compound Preparation: A stock solution of HKI12134085 is prepared in a suitable solvent
(e.g., DMSO). Serial two-fold dilutions are then performed in a 96-well microtiter plate using
an appropriate culture medium such as Middlebrook 7H9 broth supplemented with 10%
OADC (oleic acid, albumin, dextrose, catalase).

e Inoculum Preparation:Mycobacterium tuberculosis (e.g., H37Rv strain) is cultured to mid-log
phase. The bacterial suspension is then diluted to a standardized concentration, typically 5 x
10° colony-forming units (CFU)/mL.

 Inoculation: Each well of the microtiter plate containing the diluted compound is inoculated
with the bacterial suspension. Positive control wells (bacteria with no compound) and
negative control wells (medium only) are included.

 Incubation: The plate is sealed and incubated at 37°C for 7 to 14 days.

e MIC Determination: The MIC is defined as the lowest concentration of HKI112134085 that
completely inhibits visible bacterial growth. Growth can be assessed visually or by using a
viability indicator such as resazurin, which changes color in the presence of metabolically
active cells.

DprE1 Enzymatic Inhibition Assay (ICso Determination)

This assay measures the concentration of HKI12134085 required to inhibit 50% of the DprE1
enzyme activity.
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Figure 3: DprE1 Inhibition Assay Workflow
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Caption: Workflow for determining the 1Cso of HKI12134085 against DprE1.

© 2025 BenchChem. All rights reserved. 6/9 Tech Support


https://www.benchchem.com/product/b15565776?utm_src=pdf-body-img
https://www.benchchem.com/product/b15565776?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15565776?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

Methodology:

» Reagent Preparation: A reaction mixture is prepared containing purified DprE1 enzyme, its
cofactor FAD, and a detection system. A common method involves a coupled assay with
horseradish peroxidase (HRP) and Amplex Red. In this system, the H202 produced during
the DprE1-catalyzed oxidation of DPR is used by HRP to oxidize Amplex Red to the
fluorescent product resorufin.

« Inhibitor Addition: Serial dilutions of HKI12134085 are added to the wells of a microtiter plate
containing the reaction mixture.

e Pre-incubation: The enzyme and inhibitor are pre-incubated for a short period (e.g., 10-15
minutes) at room temperature to allow for covalent bond formation.

o Reaction Initiation: The enzymatic reaction is initiated by the addition of the substrate, DPR.

 Incubation and Measurement: The plate is incubated at 37°C, and the fluorescence is
measured over time using a plate reader (excitation ~530 nm, emission ~590 nm).

o Data Analysis: The rate of reaction is determined for each inhibitor concentration. The
percent inhibition is calculated relative to a no-inhibitor control. The ICso value is then
determined by fitting the data to a dose-response curve.

Quantitative Bioactivity Data

While specific quantitative data for HKI12134085 is embedded within specialized literature, the
compound has been identified through a rigorous multiparameter optimization process,
indicating potent antimycobacterial activity and improved pharmacokinetic properties.[2] For
context, lead nitrobenzothiazinones like PBTZ169 exhibit MIC values in the low nanomolar
range against M. tuberculosis.

Conclusion

HKI12134085 represents a significant advancement in the development of
nitrobenzothiazinone-based antitubercular agents. Its targeted mechanism of action, involving
the covalent inhibition of the essential DprE1 enzyme, provides a powerful approach to combat
Mycobacterium tuberculosis. The detailed chemical information and standardized experimental
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protocols provided in this guide serve as a valuable resource for researchers and drug
development professionals working to advance novel therapies for tuberculosis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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